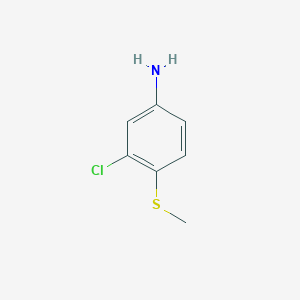

3-Chloro-4-(methylthio)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUFATMGALKMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200119 | |

| Record name | 3-Chloro-4-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5211-01-8 | |

| Record name | 3-Chloro-4-(methylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5211-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-chlorothioanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005211018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(methylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-CHLOROTHIOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LS46K9NSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Strategic Utility of 3-Chloro-4-(methylthio)aniline in Synthetic Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – January 2, 2026 – In the intricate landscape of modern drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and effective compounds. Among these crucial intermediates, 3-Chloro-4-(methylthio)aniline has emerged as a versatile scaffold, offering a unique combination of reactive sites and modulatory substituents. This technical guide provides an in-depth analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its chemical properties, synthesis, and, most importantly, its application as a key intermediate in the synthesis of potentially bioactive molecules.

Executive Summary

This compound is a substituted aniline that serves as a valuable precursor in organic synthesis. Its structural features—a nucleophilic amino group, a strategically positioned chlorine atom, and a modifiable methylthio group—make it an attractive starting material for the construction of complex molecular architectures. While not as widely publicized as some other aniline derivatives, its structural analogy to key intermediates in blockbuster drugs suggests a significant, under-explored potential in medicinal chemistry, particularly in the development of kinase inhibitors. This guide will illuminate the practical applications and synthetic methodologies associated with this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5211-01-8 | [1] |

| Molecular Formula | C₇H₈ClNS | [1] |

| Molecular Weight | 173.66 g/mol | [2] |

| Melting Point | 73-75 °C | [3] |

| Boiling Point | 297.3±25.0 °C (Predicted) | [2] |

| Density | 1.28±0.1 g/cm³ (Predicted) | [3] |

| Appearance | Not explicitly stated, but anilines are typically liquids or crystalline solids. | |

| Solubility | Soluble in various organic solvents. |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through various routes, with one notable method being the alkylation of a thiocyanatoaniline precursor. This approach, detailed in U.S. Patent 3,406,202, provides a reliable pathway to this and other aniline thioethers[4].

Experimental Protocol: Synthesis from a Thiocyanatoaniline Precursor

This protocol is adapted from the general methodology for the preparation of aniline thioethers.

Objective: To synthesize this compound from a suitable thiocyanatoaniline precursor.

Materials:

-

2-Chloro-4-thiocyanatoaniline (or a similarly substituted precursor)

-

Methyl iodide (or another methylating agent)

-

Potassium hydroxide

-

Methanol

-

Water

-

Ether (or other suitable extraction solvent)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide in water. To this, add methanol to create a methanolic potassium hydroxide solution.

-

Addition of Reactants: To the stirred solution, add the 2-chloro-4-thiocyanatoaniline precursor and methyl iodide.

-

Reaction: The reaction mixture is typically stirred at room temperature for several hours to allow for the complete conversion of the thiocyanate to the methyl thioether. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: a. Upon completion of the reaction, the methanol is removed under reduced pressure. b. The resulting residue is taken up in water. c. The aqueous mixture is extracted several times with ether. d. The combined ether extracts are washed with a saturated sodium chloride solution and then dried over anhydrous sodium sulfate.

-

Purification: The ether is removed by evaporation, and the crude product can be further purified by recrystallization or chromatography to yield pure this compound.

Caption: Synthetic pathway for this compound.

Core Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a scaffold for the synthesis of bioactive molecules. The aniline functional group is a common motif in pharmaceuticals, and the chloro and methylthio substituents offer opportunities for fine-tuning the steric and electronic properties of the final compound.

A Building Block for Kinase Inhibitors

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, with a substituted aniline moiety providing additional interactions and influencing the pharmacokinetic properties of the drug. The amino group of this compound can be readily functionalized to introduce this heterocyclic core, while the chloro and methylthio groups can occupy specific pockets within the enzyme's active site, potentially enhancing potency and selectivity.

Caption: General synthetic strategy for kinase inhibitors.

Potential in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound also holds promise as an intermediate in the agrochemical industry. Many herbicides and pesticides are aniline derivatives. For example, 2-Chloro-4-methylaniline is a precursor to the herbicide chlorotoluron[5]. The structural features of this compound could be leveraged to develop new crop protection agents with improved efficacy and environmental profiles.

Reactions and Synthetic Utility

The chemical reactivity of this compound is dominated by the nucleophilic amino group and the aromatic ring, which can undergo electrophilic substitution.

Reactions of the Amino Group

The primary amine functionality is a versatile handle for a wide range of chemical transformations, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

-

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases). A recent study demonstrated the synthesis of thiocarbamide derivatives from 3-chloroaniline, showcasing a relevant transformation pathway[5].

Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the amino, chloro, and methylthio groups will influence the position of substitution.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. Based on safety data for similar chloroanilines, this compound should be considered toxic if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction and is suspected of causing cancer. It is very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a chemical intermediate with significant, yet perhaps underutilized, potential in the fields of drug discovery and agrochemical synthesis. Its unique substitution pattern provides a versatile platform for the creation of novel, complex molecules. While its direct incorporation into blockbuster products is not yet widely documented, the strong structural parallels to key intermediates of established bioactive compounds underscore its importance for future research and development. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for any scientist looking to leverage the synthetic advantages offered by this valuable building block.

References

Introduction: A Versatile Intermediate in Modern Synthesis

An In-depth Technical Guide to 3-Chloro-4-(methylthio)aniline

This compound is a substituted aromatic amine that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique trifunctional nature—featuring an aniline core, a halogen substituent, and a sulfur-containing moiety—renders it a highly versatile building block for the synthesis of complex molecular architectures. The interplay between the electron-donating amino and methylthio groups and the electron-withdrawing chloro group creates a distinct electronic profile on the benzene ring, enabling regioselective chemical transformations.

Primarily utilized as a key intermediate, this compound serves as a foundational scaffold for the development of pharmacologically active agents, particularly in the domain of kinase inhibitors for targeted cancer therapy.[1] Its structural motifs are integral to molecules designed to interact with specific biological pathways. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate solubility, reactivity, and appropriate handling procedures.

Physicochemical and Spectroscopic Data

The essential identifiers and properties of this compound are summarized below. This data is critical for laboratory use, from reaction setup to purification and characterization.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | 3-Chloro-4-(methylthio)benzenamine | [2] |

| CAS Number | 5211-01-8 | [2][3] |

| Molecular Formula | C₇H₈ClNS | [2][3] |

| Molecular Weight | 173.66 g/mol | [2][3] |

| Melting Point | 73-75 °C | [3][4][5] |

| Boiling Point | 297.3 ± 25.0 °C (Predicted) | [3][5] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [3][4] |

| pKa | 3.30 ± 0.10 (Predicted) | [3][5] |

| LogP | 173.0 (XLogP3-AA) | [2] |

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. While detailed spectra are proprietary to specific suppliers, the compound is typically characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[2]

PART 2: Synthesis and Reactivity

The synthesis of this compound is typically achieved through multi-step sequences starting from readily available precursors. The reactivity of the final compound is dominated by the nucleophilic character of the amino group and the substitution patterns on the aromatic ring.

Synthetic Workflow

A common and industrially scalable approach involves the reduction of a corresponding nitroaromatic precursor. This method is favored due to the availability of starting materials and the efficiency of nitro group reduction. While multiple specific pathways exist, a representative synthesis is outlined below.[6][7]

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Reduction of a Nitro Precursor

This protocol describes a general method for the reduction of a substituted nitrobenzene to the corresponding aniline using iron powder in an acidic medium, a classic and robust method known as the Béchamp reduction.[6]

Objective: To synthesize this compound from its nitro precursor.

Materials:

-

1-(Methylthio)-2-chloro-4-nitrobenzene (1 equivalent)

-

Iron powder (Fe), fine grade (3-5 equivalents)

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid (catalytic amount)

-

Ethanol (EtOH) or a mixture of EtOH/Water

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro precursor, ethanol, and water.

-

Initiation: Add the iron powder to the mixture, followed by the dropwise addition of concentrated HCl or acetic acid while stirring. The reaction is exothermic and may require initial gentle heating to initiate, after which the heat may be removed.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate iron salts. Caution: Foaming may occur.

-

Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure all product is collected.

-

Extraction: Combine the filtrate and washes. If a biphasic mixture is present, separate the layers. Extract the aqueous layer 2-3 times with ethyl acetate or DCM. Combine all organic extracts.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[8]

PART 3: Applications in Drug Discovery

The true value of this compound lies in its role as a key building block for high-value molecules, especially in the pharmaceutical industry. Substituted anilines are a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

Many modern cancer therapies target specific protein kinases that are overactive in tumor cells.[1] Compounds like Lapatinib and Gefitinib, which are used to treat certain forms of breast and lung cancer, are tyrosine kinase inhibitors.[1][9] The synthesis of these complex drugs often relies on intermediates with specific substitution patterns that allow for the construction of the final pharmacophore. This compound and its analogues provide a chemically tractable platform for building molecules that can fit into the ATP-binding pocket of kinases, such as the Epidermal Growth Factor Receptor (EGFR).[9]

Caption: Inhibition of the EGFR pathway by a targeted kinase inhibitor.

The aniline nitrogen of an intermediate like this compound is typically used as a nucleophilic handle to connect to other parts of the drug molecule. The chloro and methylthio groups help to correctly position the molecule within the kinase's binding site and can be crucial for establishing potent and selective interactions.

PART 4: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound. The available safety data indicates that this compound is hazardous.

| Hazard Class | Statement |

| Acute Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

| Carcinogenicity | H350: May cause cancer. |

| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects. |

Handling and Storage:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles or a face shield.

-

Handling: Avoid breathing dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its well-defined physical properties and predictable reactivity make it a valuable tool for synthetic chemists. Its primary application as a precursor for sophisticated pharmaceutical agents, particularly in the development of kinase inhibitors, underscores its relevance in the ongoing search for novel therapeutics. The protocols and data presented in this guide provide a foundational framework for researchers to safely and effectively incorporate this versatile building block into their synthetic programs.

References

-

PubChem. (n.d.). 3-chloro-N,N-dimethyl-5-(methylthio)aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

- Google Patents. (n.d.). US3406202A - Preparation of aniline thioethers.

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. Retrieved from [Link]

-

Google Patents. (2003). United States Patent. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of 3-Chloro-4-fluoroaniline in Pharmaceutical Research & Development. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 5211-01-8 [amp.chemicalbook.com]

- 6. 3-Chloro-4-methylaniline | 95-74-9 [chemicalbook.com]

- 7. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 8. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-4-(methylthio)aniline

Introduction: The Strategic Importance of Substituted Anilines in Modern Drug Discovery

Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile scaffolds in the synthesis of a vast array of pharmaceutical agents. Their inherent chemical properties allow for facile modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. The strategic introduction of specific substituents, such as halogens and thioethers, can significantly modulate a molecule's biological activity, metabolic stability, and target-binding affinity.

This technical guide provides a comprehensive overview of the structure elucidation of a key substituted aniline, 3-Chloro-4-(methylthio)aniline . This compound incorporates a chloro group and a methylthio group, functionalities known to influence the electronic and steric properties of the aniline ring system. An in-depth understanding of its structure and spectroscopic characteristics is paramount for its effective utilization in drug design and development. We will explore the synthesis, purification, and detailed spectroscopic analysis of this compound, providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide. The methodologies and interpretations presented herein are grounded in established analytical principles and supported by data from analogous chemical structures.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be approached through several routes. A common strategy involves the reduction of a corresponding nitroaromatic precursor. The following is a representative protocol based on established chemical transformations.

Representative Synthesis Workflow

Caption: A representative workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Materials:

-

2-Chloro-4-nitrotoluene

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Chlorination of the Methyl Group (Illustrative): To a solution of 2-chloro-4-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add a chlorinating agent such as N-chlorosuccinimide and a radical initiator (e.g., AIBN). Reflux the mixture until the starting material is consumed (monitored by TLC). Cool the reaction, filter, and concentrate the filtrate to obtain the crude chlorinated intermediate.

-

Thioether Formation: The crude chlorinated intermediate is then reacted with sodium thiomethoxide (NaSMe) in a polar aprotic solvent like DMF or THF at room temperature to yield 2-chloro-4-nitro-1-(methylthiomethyl)benzene.

-

Reduction of the Nitro Group: The nitro-containing intermediate is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a transfer hydrogenation reagent like ammonium formate. The reaction is monitored by TLC until the starting material is fully consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Fractions containing the pure product are combined and concentrated to afford the purified this compound as a solid.

Chromatographic Analysis: Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for its quantification.

Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

Exemplary High-Performance Liquid Chromatography (HPLC) Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Expected Outcome: A single major peak, indicating the purity of the compound. The retention time can be used for identification in subsequent analyses.

Exemplary Gas Chromatography-Mass Spectrometry (GC-MS) Method

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).[1]

-

Injector Temperature: 250 °C.[1]

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Expected Outcome: A single chromatographic peak corresponding to the mass spectrum of this compound. The mass spectrum will provide the molecular weight and characteristic fragmentation pattern for identity confirmation.

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the known effects of the substituents on the aniline scaffold.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and chemical environment of the protons in a molecule. For this compound, we expect to see signals for the aromatic protons, the amine protons, and the methylthio protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.15 | d | ~8.4 | 1H | H-5 |

| ~6.80 | d | ~2.4 | 1H | H-2 |

| ~6.60 | dd | ~8.4, ~2.4 | 1H | H-6 |

| ~3.80 | br s | - | 2H | -NH₂ |

| ~2.45 | s | - | 3H | -SCH₃ |

Interpretation:

-

The aromatic region will display an ABC spin system. The proton at position 5 (H-5), being ortho to the electron-donating methylthio group, is expected to be the most downfield of the aromatic protons.

-

The proton at position 2 (H-2), being ortho to the amino group and meta to the methylthio group, will appear as a doublet with a small meta-coupling.

-

The proton at position 6 (H-6), being ortho to the chloro group and meta to the amino group, will appear as a doublet of doublets.

-

The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the concentration and solvent.

-

The methylthio protons (-SCH₃) will appear as a sharp singlet, typically in the range of δ 2.4-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-4 |

| ~134.0 | C-1 |

| ~130.0 | C-3 |

| ~128.0 | C-5 |

| ~116.0 | C-2 |

| ~114.0 | C-6 |

| ~18.0 | -SCH₃ |

Interpretation:

-

The carbon attached to the amino group (C-1) and the carbon attached to the methylthio group (C-4) will be the most downfield of the aromatic carbons due to the deshielding effects of the heteroatoms.

-

The carbon bearing the chloro group (C-3) will also be downfield.

-

The remaining aromatic carbons will appear in the typical aromatic region.

-

The methyl carbon of the methylthio group will appear significantly upfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |

| 3050-3000 | Weak to Medium | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (-SCH₃) |

| ~1620 | Strong | N-H bending (scissoring) |

| 1600-1450 | Medium to Strong | Aromatic C=C stretching |

| ~1300 | Medium | C-N stretching |

| ~1100 | Strong | C-Cl stretching |

| ~700 | Medium | C-S stretching |

Interpretation:

-

The presence of a primary amine is confirmed by the characteristic doublet in the 3450-3300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

-

The C-Cl and C-S stretching vibrations provide evidence for the chloro and methylthio substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we expect to see a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 173 (for ³⁵Cl) and a smaller peak at m/z 175 (for ³⁷Cl) in a ~3:1 ratio, confirming the presence of one chlorine atom.

-

Key Fragments:

-

[M - CH₃]⁺ (m/z 158/160): Loss of a methyl radical from the methylthio group.

-

[M - SCH₃]⁺ (m/z 126/128): Loss of the entire methylthio group.

-

[M - Cl]⁺ (m/z 138): Loss of a chlorine atom.

-

Proposed Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Safety and Handling

Substituted anilines, as a class of compounds, should be handled with care due to their potential toxicity.[2][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. This guide has provided a comprehensive framework for its synthesis, purification, and detailed spectroscopic characterization. By understanding the expected outcomes of each analytical method, researchers can confidently confirm the structure and purity of this important building block. The insights and protocols detailed herein are intended to empower scientists in their pursuit of novel therapeutics by providing a solid foundation for the chemical manipulation and analysis of this versatile aniline derivative.

References

An In-depth Technical Guide to 3-Chloro-4-(methylthio)aniline (CAS 5211-01-8): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Therapeutics

In the intricate world of medicinal chemistry, the final, complex architecture of a life-saving drug often begins with unassuming, yet pivotal, building blocks. 3-Chloro-4-(methylthio)aniline, identified by the CAS number 5211-01-8, is one such foundational molecule. While not a therapeutic agent in itself, its unique structural features—a chlorinated aniline core functionalized with a methylthio group—render it an invaluable intermediate in the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its strategic applications in the development of cutting-edge pharmaceuticals, particularly in the realm of kinase inhibitors for cancer therapy. As a senior application scientist, the narrative that follows is designed to not only present data but to also provide insights into the causality behind its utility in contemporary drug discovery.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective utilization in multi-step organic synthesis.

Key Identifiers and Structural Information

-

CAS Number: 5211-01-8

-

Chemical Name: this compound

-

Synonyms: 3-Chloro-4-(methylthio)benzenamine, 3-Chloro-4-methylsulfanylaniline, 4-Amino-2-chlorothioanisole[1]

-

Molecular Formula: C₇H₈ClNS[1]

-

Molecular Weight: 173.66 g/mol [2]

-

Canonical SMILES: CSC1=CC=C(C=C1N)Cl[1]

-

InChI Key: AIUFATMGALKMOI-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for determining appropriate reaction conditions, solvent systems, and purification methods.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Melting Point | 73-75 °C | [2] |

| Boiling Point | 297.3 °C at 760 mmHg | [2] |

| Density | 1.28 g/cm³ | [2] |

| Solubility | Information not widely available, but likely soluble in common organic solvents. | |

| pKa | 3.30 (Predicted) | [2] |

Part 2: Synthesis and Reactivity: A Versatile Synthetic Handle

The synthetic utility of this compound lies in the reactivity of its primary aromatic amine and the potential for modification of its methylthio group. The aniline moiety serves as a nucleophile, readily undergoing reactions such as acylation, alkylation, and diazotization, which are fundamental transformations in the construction of complex molecular scaffolds.

General Reactivity Profile

The presence of a chlorine atom and a methylthio group on the aniline ring influences its reactivity. The chloro group is electron-withdrawing, which can decrease the nucleophilicity of the amine, while the methylthio group can be either electron-donating or -withdrawing depending on the reaction conditions. This electronic interplay allows for regioselective reactions and provides a handle for further functionalization.

Key Synthetic Transformations

The acylation of the aniline nitrogen is a common first step in many synthetic sequences. This reaction not only protects the amine but also introduces a carbonyl group that can participate in further reactions or serve as a key pharmacophoric element.

Experimental Protocol: General N-Acylation of a Halogenated Aniline

This protocol is a generalized procedure adaptable for the N-acylation of this compound.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Acylating Agent Addition: Cool the reaction mixture in an ice bath and slowly add the acylating agent (e.g., an acyl chloride or anhydride) (1.0-1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Caption: Workflow for the N-acylation of this compound.

Part 3: Applications in Drug Development: A Scaffold for Kinase Inhibitors

The true value of this compound in the pharmaceutical industry lies in its application as a key intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The Anilino-Quinazoline/Pyrimidine Core: A Privileged Scaffold

Many successful kinase inhibitors, such as Gefitinib and Lapatinib, feature an anilino-quinazoline or anilino-pyrimidine core. The aniline portion of the molecule often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The substituents on the aniline ring play a vital role in modulating the potency, selectivity, and pharmacokinetic properties of the inhibitor.

Caption: The role of the aniline moiety in kinase inhibitor binding.

Potential Synthetic Applications in Cancer Therapy

Derivatives of this compound have shown promise in preclinical cancer research. For example, compounds incorporating a 2-alkylthio-4-chloro-5-methylbenzenesulfonyl moiety have demonstrated pro-apoptotic activity against various cancer cell lines, including breast, cervical, and colon cancer.[4] This suggests that the chloro and methylthio substituted benzene ring is a valuable pharmacophore in the design of novel anticancer agents.

Part 4: Safety, Handling, and Toxicology

As with any chemical intermediate, a thorough understanding of the potential hazards and proper handling procedures is essential for ensuring laboratory safety.

Hazard Identification

While a comprehensive toxicological profile for this compound is not extensively documented, data from structurally related compounds, such as other chlorinated anilines, suggest the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][5]

-

Skin and Eye Irritation: May cause skin and eye irritation.[3]

-

Sensitization: May cause an allergic skin reaction.[3]

-

Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[3]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

This compound (CAS 5211-01-8) exemplifies the critical role of well-designed chemical intermediates in the journey of drug discovery and development. Its strategic combination of a reactive aniline functionality with modulating chloro and methylthio substituents provides a versatile platform for the synthesis of complex, biologically active molecules. For researchers and scientists in the pharmaceutical industry, a deep understanding of the properties and reactivity of this compound opens doors to the creation of novel therapeutics, particularly in the ever-evolving landscape of targeted cancer therapy. As the quest for more effective and safer medicines continues, the importance of foundational building blocks like this compound will undoubtedly endure.

References

-

MDPI. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Available at: [Link]

- Google Patents. Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

- Google Patents. Inhibitors of tyrosine kinases.

-

PubChem. 4-(Methylthio)aniline. Available at: [Link]

- Google Patents. Synthetic intermediate of gefitinib and its preparation method and use.

-

United States Patent. (12) United States Patent (10) Patent No.: US 8,829,195 B2. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Available at: [Link]

- Google Patents. Imidazopyrazine tyrosine kinase inhibitors.

-

PubMed Central. Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available at: [Link]

-

A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021. Available at: [Link]

- Google Patents. Preparation method of dasatinib.

-

RSC Publishing. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Available at: [Link]

-

PubMed Central. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Available at: [Link]

- Google Patents. A kind of synthesis technique of Dasatinib analog.

Sources

A Technical Guide to 3-Chloro-4-(methylthio)aniline: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(methylthio)aniline, a substituted aromatic amine, represents a class of chemical intermediates that are fundamental to modern synthetic chemistry. Its unique structural arrangement, featuring a chloro group and a methylthio moiety on an aniline scaffold, makes it a versatile building block for creating more complex molecules. While not a final drug product itself, its true value lies in its utility as a precursor in the synthesis of pharmacologically active agents and advanced materials.

This guide provides a comprehensive technical overview of this compound, designed for the practicing scientist. We will delve into its core physicochemical properties, present a detailed and rationalized synthesis protocol, explore its applications within the drug discovery landscape, outline robust analytical methodologies for its characterization, and provide essential safety and handling guidelines. The information herein is synthesized from established chemical literature and supplier data to ensure accuracy and practical relevance.

Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. The key identifiers and characteristics of this compound are summarized below.

| Identifier / Property | Value | Source(s) |

| IUPAC Name | 3-Chloro-4-(methylthio)benzenamine | [1][2] |

| Synonyms | 4-Amino-2-chlorothioanisole, 3-Chloro-4-methylsulfanylaniline | [1][2] |

| CAS Number | 5211-01-8 | [1][3][4] |

| Molecular Formula | C₇H₈ClNS | [1][3][4] |

| Molecular Weight | 173.66 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 73-75 °C | [2][6] |

| Boiling Point | 297.3 °C at 760 mmHg | [2] |

| Density | 1.28 g/cm³ | [2] |

| Flash Point | 133.6 °C | [2] |

| InChI Key | AIUFATMGALKMOI-UHFFFAOYSA-N | [1] |

| SMILES | CSC1=C(C=C(C=C1)N)Cl | [4] |

Synthesis Protocol

The synthesis of this compound can be achieved through established organosulfur chemistry, often starting from a corresponding thiocyanato precursor. The following protocol is adapted from methodologies described in the patent literature, providing a reliable route to the target compound.[5]

Synthetic Workflow Overview

The process involves the reductive methylation of an appropriate thiocyanatoaniline. This transformation is a robust method for converting the thiocyanate group (-SCN) into the desired methylthio group (-SCH₃).

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of the starting material, 2-chloro-4-thiocyanatoaniline, in a suitable alcohol solvent such as methanol or ethanol.[5]

-

Reagent Addition: To this solution, add a methylating agent, such as methyl iodide. Subsequently, introduce a base, like potassium hydroxide dissolved in a minimal amount of water, in a slow, controlled stream.[5] The addition of a strong base is crucial as it facilitates the reaction pathway away from undesired side products.

-

Reaction Execution: Allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Take up the resulting residue in water. This step is designed to dissolve the inorganic salts formed during the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic product using a water-immiscible solvent like diethyl ether.[5] Perform the extraction three times to ensure maximum recovery of the product. The choice of diethyl ether is based on its high affinity for the organic product and its low boiling point, which facilitates later removal.

-

Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine). This wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate to remove all traces of water, which is critical for obtaining a pure, solid product.

-

Final Isolation: Filter off the drying agent and evaporate the solvent to yield the crude solid residue.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as methylcyclohexane or a mixture of diethyl ether and ligroine, to obtain the final, high-purity this compound.[2][5]

Applications in Research and Drug Development

The utility of this compound is primarily as a molecular scaffold. Its functional groups—the amine, the chloro group, and the methylthio ether—serve as strategic handles for synthetic elaboration.

Role as a Key Building Block in Medicinal Chemistry

Substituted anilines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[7] The aniline moiety can participate in hydrogen bonding or be readily converted into other functional groups, making it a cornerstone for library synthesis. For instance, structurally related chloro-anilines are key intermediates in the synthesis of potent tyrosine kinase inhibitors (TKIs).[7] The presence of chlorine in drug candidates can significantly enhance membrane permeability and metabolic stability, and it is a feature of over 250 FDA-approved drugs.[8][9]

Caption: Role of a scaffold molecule in a typical drug discovery workflow.

Strategic Value of Functional Groups

-

Amine Group (-NH₂): Provides a nucleophilic site for reactions such as amidation, sulfonylation, or reductive amination, allowing for the attachment of diverse side chains.

-

Chloro Group (-Cl): Acts as a directing group in further electrophilic aromatic substitution and can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds. Its lipophilic nature is often beneficial for pharmacokinetic properties.

-

Methylthio Group (-SCH₃): This group is metabolically more stable than a simple thiol. The sulfur atom can be selectively oxidized to a sulfoxide or sulfone, which dramatically alters the electronic and solubility properties of the molecule, providing a powerful tool for fine-tuning a drug candidate's profile.

Analytical Methodologies

Ensuring the purity and identity of a chemical intermediate is paramount. Gas chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like substituted anilines.

Recommended GC Protocol

The following protocol is based on the principles outlined in established environmental analysis methods for aniline derivatives, such as EPA Method 8131.[10]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable high-purity solvent (e.g., toluene).

-

Instrument Setup:

-

Gas Chromatograph: An instrument equipped with a capillary column inlet system.

-

Column: A fused silica capillary column, such as an SE-54 or equivalent, provides good resolution for aniline derivatives.[10]

-

Detector: A nitrogen-phosphorus detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like anilines. A mass spectrometer (MS) can be used for definitive identification.[10]

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific instrument and column).

-

Detector Temperature: 300 °C

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The identity of the compound is confirmed by its retention time compared to a pure analytical standard. Purity is determined by the relative area of the main peak.

Caption: Workflow for the quality control analysis of an aniline intermediate via GC.

Safety, Handling, and Storage

As a substituted aniline, this compound must be handled with appropriate care, assuming it possesses hazards typical of its chemical class. Aromatic amines can be toxic and may cause skin irritation or allergic reactions.[11]

| Safety Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | [12] |

| Handling | Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. | [2] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | [2] |

| First Aid (Skin Contact) | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [12][13] |

| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [12][13] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [11][12] |

| Disposal | Dispose of contents and container in accordance with all local, regional, national, and international regulations. | [12] |

Conclusion

This compound is a chemical intermediate of significant value to the research and development community. Its well-defined physicochemical properties, accessible synthetic route, and strategically placed functional groups make it an attractive starting material for the synthesis of novel compounds. For professionals in drug discovery, its structural motifs are highly relevant to the construction of modern therapeutics. By adhering to the robust analytical and safety protocols outlined in this guide, researchers can effectively and safely leverage this versatile molecule to advance their scientific objectives.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. 5211-01-8|this compound|BLD Pharm [bldpharm.com]

- 5. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 6. 3-氯-4-(甲硫基)苯胺 | 5211-01-8 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. aarti-industries.com [aarti-industries.com]

IUPAC name and synonyms for 3-Chloro-4-(methylthio)aniline

An In-depth Technical Guide to 3-Chloro-4-(methylthio)aniline for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Substituted anilines, in particular, represent a privileged class of intermediates due to their versatile reactivity and prevalence in biologically active molecules. This technical guide focuses on This compound (CAS No: 5211-01-8), a trifunctional aromatic compound offering a unique combination of chloro, methylthio, and amino groups. This distinct substitution pattern provides chemists with multiple reactive handles for molecular elaboration, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document serves as a comprehensive resource for researchers, providing in-depth information on its chemical identity, physicochemical properties, synthesis, analytical characterization, potential applications, and essential safety considerations.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is fundamental to reproducible and safe research. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

However, in literature, patents, and commercial catalogs, it is frequently referred to by a variety of synonyms. Understanding these is crucial for comprehensive literature searches and procurement.

-

Systematic Synonyms:

-

Common/Trivial Synonyms:

The term "thioanisole" is a common name for methylthiobenzene, hence its appearance in some synonyms where the aniline is treated as a substituted thioanisole.

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are essential:

| Identifier | Value |

| CAS Number | 5211-01-8[1][2] |

| Molecular Formula | C₇H₈ClNS[1][2] |

| Molecular Weight | 173.66 g/mol [2] |

| EINECS Number | 226-007-0[1] |

| InChI | InChI=1S/C7H8ClNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3[1] |

| Canonical SMILES | CSC1=C(C=C(C=C1)N)Cl[1] |

Physicochemical and Predicted Properties

A thorough understanding of a compound's physical and chemical properties is paramount for designing experiments, developing purification strategies, and ensuring safe handling.

| Property | Value | Source |

| Appearance | Not explicitly stated, but related anilines are often off-white to brown solids. | General Knowledge |

| Melting Point | 73-75 °C | [2] |

| Boiling Point | 297.3 ± 25.0 °C (Predicted) | [2] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 3.30 ± 0.10 (Predicted, for the conjugate acid) | [2] |

| LogP | 3.225 (Predicted) |

Note: Predicted values are computationally derived and should be used as estimates until experimentally verified.

The melting point of 73-75 °C indicates that this compound is a solid at room temperature, which simplifies handling and storage compared to liquid anilines. The predicted pKa suggests it is a weak base, typical for anilines with electron-withdrawing groups on the aromatic ring.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. A documented method involves the transformation of 3-chloro-4-(thiocyanato)aniline.

Synthetic Workflow

The following workflow is based on a method described in U.S. Patent 3,406,202. The key transformation is the conversion of a thiocyanate group to a methylthio ether in the presence of a base.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a literature source and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a slurry of powdered sodium hydroxide (2 molar equivalents) in absolute ethanol.

-

Addition of Starting Material: Separately, prepare a slurry of 3-chloro-4-(thiocyanato)aniline (1 molar equivalent) in ethanol. Add this slurry to the sodium hydroxide slurry over a period of 10 minutes.

-

Reaction: Heat the combined reaction mixture to reflux and maintain for two hours. The thiocyanate group is hydrolyzed by the base, and the resulting thiolate is methylated. Note: The patent implies the methyl source is inherent or a side product, though typically an external methylating agent like methyl iodide would be used after thiolate formation. For a more robust synthesis, quenching the reaction and then adding a methylating agent would be a logical modification.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation.

-

Extraction: To the resulting residue, add water to dissolve the inorganic salts. Extract the aqueous mixture with diethyl ether (3 portions). The organic product will partition into the ether layer.

-

Drying and Purification: Combine the ether extracts and wash with a saturated sodium chloride solution (brine). Dry the ether layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific spectral data for this exact compound is not widely published. The following are expert predictions based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

-

-SCH₃ Signal: A sharp singlet at approximately 2.4-2.5 ppm, corresponding to the three protons of the methyl group.

-

-NH₂ Signal: A broad singlet, typically in the range of 3.5-4.5 ppm, for the two amine protons. The chemical shift can vary depending on the solvent and concentration.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 6.5-7.5 ppm). Due to their substitution pattern, they will likely present as a complex set of multiplets or as a doublet, a singlet (or narrow doublet), and a doublet of doublets.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

-SCH₃ Signal: A signal around 15-20 ppm for the methyl carbon.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-150 ppm), corresponding to the six carbons of the benzene ring. The carbon atoms attached to the chlorine, sulfur, and nitrogen atoms will have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic molecular ion region due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

A peak at m/z 173 corresponding to the [M]⁺ ion with the ³⁵Cl isotope.

-

A peak at m/z 175 corresponding to the [M+2]⁺ ion with the ³⁷Cl isotope.

-

The relative intensity of the m/z 173 to m/z 175 peaks will be approximately 3:1 , which is a clear indicator of the presence of one chlorine atom.

-

Caption: Proposed key fragmentations of this compound in EI-MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy can identify the key functional groups present in the molecule.

-

N-H Stretching: A pair of medium intensity peaks in the region of 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will show multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

-

C-Cl Stretching: A peak in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile starting material for the synthesis of more complex molecules with useful biological or material properties.

A Scaffold for Medicinal Chemistry

The aniline scaffold is a cornerstone of drug discovery, present in numerous FDA-approved drugs. The specific substitution pattern of this compound offers several strategic advantages:

-

The Amino Group: Provides a primary nucleophilic site for a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse side chains and functional groups.

-

The Chloro Group: Serves as a key substituent that can modulate the electronic properties and lipophilicity of the molecule. It can also act as a leaving group in certain cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

The Methylthio Group: This group can increase lipophilicity and engage in specific interactions with biological targets. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing a route to further analogs with different electronic and solubility properties. This oxidation can be a key step in modulating a compound's metabolic stability and pharmacological profile.

While specific drugs derived directly from this compound are not prominent in the public domain, numerous pharmaceuticals contain related chloroaniline or thioanisole moieties, highlighting the therapeutic potential of this structural class. For example, substituted anilines are core components of many kinase inhibitors used in oncology.

Potential Therapeutic Areas

Compounds containing chloro and methylthio functional groups have been explored for a variety of biological activities. Research on derivatives of this scaffold could potentially lead to new agents in areas such as:

-

Oncology: As building blocks for kinase inhibitors or other anti-proliferative agents.

-

Infectious Diseases: As precursors to novel antibacterial or antifungal compounds.

-

Inflammation and Immunology: For the development of modulators of inflammatory pathways.

Safety, Handling, and Toxicology

Hazard Assessment Based on Analogs

Given the lack of specific data, a conservative approach to safety requires examining the known hazards of structurally related compounds, such as 3-chloroaniline .

-

3-Chloroaniline (CAS: 108-42-9): This compound is classified as highly toxic.

-

GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation), Category 3; Specific Target Organ Toxicity (Repeated Exposure), Category 2; Hazardous to the Aquatic Environment, Acute and Chronic, Category 1.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects[3][4].

-

Primary Effects: Can cause methemoglobinemia, leading to cyanosis (bluish discoloration of the skin).

-

It is reasonable to assume that this compound may exhibit similar toxic properties. The presence of the methylthio group could potentially alter its metabolic profile and specific toxicity, but the underlying hazards of a chloroaniline should be the guiding principle for safe handling.

Recommended Handling Procedures

All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Check glove compatibility charts.

-

Body Protection: A lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.

-

-

Engineering Controls: Use a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential toxicity and environmental hazards (based on analogs), it should be treated as hazardous waste.

Conclusion

This compound is a chemical intermediate with significant potential for researchers and drug development professionals. Its unique trifunctional nature provides a versatile platform for the synthesis of novel and complex molecules. While its full potential in medicinal chemistry is still being explored, the established importance of the substituted aniline scaffold suggests that it is a valuable addition to the synthetic chemist's toolbox. However, the lack of specific safety data necessitates a highly cautious approach to its handling, with procedures guided by the known hazards of closely related toxic anilines. This guide provides the foundational knowledge required to work with this compound effectively and safely, paving the way for future innovation.

References

-

Guidechem. This compound 5211-01-8 wiki.

-

ChemicalBook. This compound.

-

PubChem. 3-Chloro-4-methylaniline.

-

BLD Pharm. 5211-01-8|this compound.

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform

-

Guidechem. This compound 5211-01-8 wiki.

-

GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

-

Fisher Scientific. FUJIFILM IRVINE SCIENTIFIC INC this compound, Quantity.

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

-

mzCloud. 4 Methylthio aniline.

-

ChemicalBook. This compound | 5211-01-8.

-

Carl ROTH. Safety Data Sheet: 3-Chloroaniline.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-4-methylaniline.

-

ResearchGate. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents.

-

Carl ROTH. Safety Data Sheet: 3-Chloroaniline.

Sources

An In-Depth Technical Guide to Substituted Anilines: Synthesis, Challenges, and Modern Solutions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Aniline Moiety

Substituted anilines are a cornerstone of modern chemistry, serving as indispensable building blocks in a vast array of applications, from pharmaceuticals and agrochemicals to dyes and advanced materials.[1][2][3] Their synthetic accessibility and the versatile reactivity of the amino group make them a frequent choice in the design of functional molecules.[4][5] Historically, aniline derivatives were among the earliest synthetic drugs, with acetanilide being a progenitor of modern analgesics like paracetamol (acetaminophen).[6][7] Today, the aniline motif is present in numerous top-selling drugs, particularly in oncology and cardiovascular medicine.[3]

However, the very electronic properties that make anilines useful also present a significant challenge in drug development. The electron-rich aromatic ring is susceptible to metabolic oxidation by cytochrome P450 enzymes.[8] This process can generate highly reactive electrophilic species, such as quinone-imines, which can covalently bind to proteins and other cellular macromolecules.[8][9] This bioactivation is a well-known "structural alert" associated with idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity, which can lead to the failure of promising drug candidates in late-stage development.[8][9][10]

This guide provides a comprehensive exploration of the synthesis of substituted anilines, balancing classical methods with state-of-the-art catalytic systems. It delves into the causality behind experimental choices, offers field-proven protocols, and addresses the critical issue of aniline-related toxicity with modern mitigation strategies, such as isosteric replacement.

Core Synthetic Strategies for Substituted Anilines

The preparation of substituted anilines can be approached from two primary directions: functionalizing an aromatic ring that already contains a nitrogen substituent (typically a nitro group) or forging the key carbon-nitrogen bond to an aromatic ring.

The Classical Route: Reduction of Nitroarenes

The reduction of nitroaromatics is one of the most established and economically viable methods for synthesizing primary anilines.[2][11] Its primary advantage lies in the wide availability of substituted nitroarenes, which are readily prepared via electrophilic aromatic nitration.[2]

Causality in Reagent Selection: The choice of reducing agent is dictated by the desired selectivity and the presence of other functional groups.

-

Metal/Acid Systems (e.g., Sn/HCl, Fe/HCl): These are robust, high-yielding, and cost-effective methods suitable for large-scale synthesis.[2] The strong acidic conditions, however, can be incompatible with acid-sensitive functional groups.

-

Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is a clean and highly efficient method.[2][12] The primary consideration is chemoselectivity; these conditions can also reduce other moieties like alkenes, alkynes, or remove benzylic protecting groups.[11]

-

Milder Reagents (e.g., SnCl₂, Fe/Acetic Acid): These are employed when sensitive functional groups must be preserved.[2]

Experimental Protocol: Reduction of Nitrobenzene with Tin and HCl [2]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine granulated tin (18 g, 0.15 mol) and nitrobenzene (8 mL, 0.078 mol).

-

Acid Addition: In a fume hood, slowly add concentrated hydrochloric acid (43 mL) in small portions through the condenser. The reaction is highly exothermic and may require cooling in an ice-water bath to control the rate.

-

Reaction: Once the initial vigorous reaction subsides, heat the mixture on a steam bath or in a heating mantle for 60 minutes, or until the characteristic almond-like smell of nitrobenzene is gone.

-

Basification: Cool the flask and cautiously add 25% sodium hydroxide solution until the mixture is strongly alkaline. This step is crucial to deprotonate the anilinium salt and precipitate tin salts.

-